Cas no 83471-41-4 (2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide)

2-(Azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound featuring an acetamide core substituted with an azepane ring and a 2,6-dimethylphenyl group. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The azepane moiety enhances solubility and bioavailability, while the dimethylphenyl group contributes to steric and electronic modulation, influencing binding affinity in target interactions. The compound’s stability under physiological conditions and compatibility with further functionalization make it suitable for derivatization in drug discovery. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in method development and structure-activity relationship studies.
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide structure
83471-41-4 structure
Product Name:2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide
CAS No:83471-41-4
MF:C16H24N2O
MW:260.374564170837
CID:721321
PubChem ID:71267
Update Time:2025-11-01

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-1-acetamide,N-(2,6-dimethylphenyl)hexahydro-
    • 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide
    • 2,3,4,5,6,7-Hexahydro-1H-azepine-1-aceto-2',6'-xylidide
    • AKOS001314525
    • Pincainida [INN-Spanish]
    • Tox21_111801
    • DTXSID5046142
    • RJOUHGWLHPOQSA-UHFFFAOYSA-N
    • Z46160202
    • SCHEMBL2110148
    • NCGC00160418-02
    • EN300-1700018
    • Pincainidum [INN-Latin]
    • 66803GMO3G
    • BRD-K90727284-001-01-9
    • IQB-M-81
    • Pincainida
    • NS00125008
    • Q27263975
    • CHEMBL1867802
    • Pincainide [INN]
    • 83471-41-4
    • UNII-66803GMO3G
    • DTXCID3026142
    • Pincainidum
    • SMR002529501
    • Tox21_111801_1
    • MLS004774006
    • NCGC00160418-01
    • Pincainide
    • CAS-83471-41-4
    • 2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide
    • STK523853
    • G76594
    • BRD-K90727284-001-05-0
    • Pincainidum (INN-Latin)
    • Pincainida (INN-Spanish)
    • Inchi: 1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19)
    • InChI Key: RJOUHGWLHPOQSA-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCCCCC1)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 260.188863
  • Monoisotopic Mass: 260.188863
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.056
  • Boiling Point: 400.8°C at 760 mmHg
  • Flash Point: 196.2°C
  • Refractive Index: 1.558

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide Pricemore >>

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Additional information on 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide

Professional Introduction to 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide (CAS No. 83471-41-4)

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide, a compound with the chemical identifier CAS No. 83471-41-4, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of amides and features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and drug discovery.

The molecular structure of 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide consists of an azepane ring linked to an acetamide moiety, with a 2,6-dimethylphenyl group attached to the nitrogen atom of the acetamide. This particular arrangement imparts specific physicochemical properties that make it a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing azepane rings due to their favorable biological activity profiles. The azepane scaffold is known for its ability to enhance binding affinity and selectivity, making it an attractive component in the design of small-molecule drugs. The presence of the 2,6-dimethylphenyl group further modulates the electronic and steric properties of the molecule, contributing to its unique pharmacological profile.

Recent studies have highlighted the potential of 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide as a lead compound in the development of drugs targeting neurological disorders. Its structural features suggest that it may interact with specific neurotransmitter receptors or enzymes involved in neural signaling pathways. For instance, preliminary computational studies have indicated that this compound could have a high binding affinity for certain serotonin receptors, which are implicated in conditions such as depression and anxiety.

The synthesis of 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the azepane ring through cyclization reactions, followed by functionalization with the acetamide and dimethylphenyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications at key positions within the molecule.

One of the key challenges in working with 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide is its solubility in common organic solvents. However, researchers have developed innovative solubilization strategies that involve using cosolvents or micellar systems to enhance its dissolution properties. These approaches are crucial for facilitating both analytical characterization and biological testing of the compound.

In terms of biological evaluation, 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide has been subjected to various in vitro assays to assess its potential therapeutic effects. Initial results suggest that it exhibits moderate activity against certain enzymatic targets relevant to inflammation and pain management. Additionally, its structural similarity to known bioactive molecules has prompted further investigation into its potential as a scaffold for structure-based drug design.

The development of novel pharmaceuticals often relies on understanding the relationship between molecular structure and biological activity. In this context, 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide serves as an excellent model compound for studying structure-activity relationships (SAR). By systematically modifying its chemical structure and evaluating the resulting changes in biological activity, researchers can gain insights into critical pharmacophoric elements that contribute to therapeutic efficacy.

Future research directions for 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide include exploring its potential in vivo activities and developing optimized formulations for clinical trials. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into tangible therapeutic benefits. The compound's unique structural features make it a promising candidate for further development in areas such as central nervous system disorders and inflammatory conditions.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide with target proteins. These simulations provide valuable insights into how the compound interacts with biological systems at a molecular level, guiding experimental efforts and accelerating the drug development process.

In conclusion, 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide (CAS No. 83471-41-4) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of chemical features makes it an attractive candidate for further exploration in drug discovery programs aimed at treating neurological and inflammatory disorders. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in shaping the future of medicinal chemistry.

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